molecular formula C17H17NO4 B5371583 2-(4-PROPOXYBENZAMIDO)BENZOIC ACID

2-(4-PROPOXYBENZAMIDO)BENZOIC ACID

Cat. No.: B5371583
M. Wt: 299.32 g/mol
InChI Key: BQYDDTOCUZSHOD-UHFFFAOYSA-N
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Description

2-(4-Propoxybenzamido)benzoic acid is a synthetic benzoic acid derivative characterized by a propoxy-substituted benzamido group at the 2-position of the benzoic acid scaffold. Its structure integrates three key functional groups:

  • Benzoic acid core: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity.
  • Amide linkage: Enhances stability and facilitates hydrogen bonding with biological targets.

The propoxy group may improve metabolic stability compared to shorter alkoxy chains .

Properties

IUPAC Name

2-[(4-propoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-11-22-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYDDTOCUZSHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxybenzamido)benzoic acid typically involves the condensation of 4-propoxybenzoic acid with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxybenzamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Propoxybenzamido)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

Structural Differences :

  • Lacks the propoxybenzamido group; instead, it has a single hydroxyl group at the para position.
  • Simpler structure with higher polarity due to the -OH group.

Key Properties :

Property 4-Hydroxybenzoic Acid 2-(4-Propoxybenzamido)Benzoic Acid
Solubility (Water) High (polar -OH group) Low (lipophilic propoxy chain)
pKa ~4.5 (weaker acid) ~2.8 (stronger acid due to benzoic acid core)
Biological Activity Antimicrobial preservative Hypothesized anti-inflammatory

Functional Impact : The hydroxyl group in 4-hydroxybenzoic acid increases water solubility but reduces membrane permeability compared to the propoxybenzamido analog .

2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid

Structural Differences :

  • Ethoxy-oxoacetamido substituent vs. propoxybenzamido group.
  • Shorter alkoxy chain (ethoxy vs. propoxy) and an additional ketone group.

Key Properties :

Property 2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid This compound
Lipophilicity Moderate (ethoxy chain) Higher (propoxy chain)
Metabolic Stability Likely lower (shorter chain) Higher (longer chain resists oxidation)
Synthetic Complexity Higher (ketone introduces instability) Moderate (amide stability)

Functional Impact : The ethoxy group in the former compound may lead to faster metabolic clearance, while the propoxy group in the target compound enhances bioavailability .

Diclofenac Metabolites (e.g., 2-[2-(2′,6′-Dichloroanilino)Phenyl]Acetic Acid)

Structural Differences :

  • Diclofenac derivatives feature chlorinated aromatic rings and acetic acid groups.
  • Lack the benzoic acid core and amide linkage present in the target compound.

Key Properties :

Property Diclofenac Metabolites This compound
Biodegradation Slower (chlorine atoms hinder breakdown) Likely faster (no halogen substituents)
Toxicity Higher (chlorinated byproducts) Hypothesized lower
Biological Target COX-1/COX-2 inhibition Unknown (structural analogy suggests COX affinity)

Functional Impact : The absence of chlorine in the target compound may reduce environmental persistence and toxicity compared to diclofenac metabolites .

Research Implications

  • Pharmacology : The propoxybenzamido group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., COX-2), warranting in vitro assays.
  • Environmental Science : Lack of halogenation suggests lower eco-toxicity compared to diclofenac derivatives .
  • Material Science : The amide linkage could stabilize polymers or coatings, leveraging hydrogen-bonding networks.

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